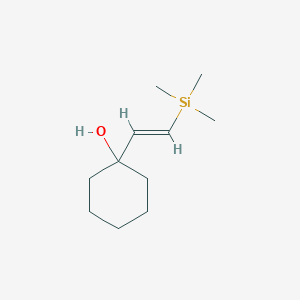
3-Amino-6-chloroquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-chloroquinolin-4-ol is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloroquinolin-4-ol typically involves the nucleophilic substitution of 4,7-dichloroquinoline with appropriate amines. One common method is the reaction of 4,7-dichloroquinoline with 3-amino-1,2,4-triazole under specific conditions . This reaction is often carried out in the presence of a base and at elevated temperatures to facilitate the substitution.
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity .
化学反応の分析
Types of Reactions: 3-Amino-6-chloroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding hydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Nitroquinoline derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-6-chloroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Exhibits antimicrobial and antimalarial activities, making it a candidate for drug development.
Industry: Utilized in the production of dyes, catalysts, and materials due to its unique chemical properties.
作用機序
The mechanism of action of 3-Amino-6-chloroquinolin-4-ol involves its interaction with various molecular targets:
Antimicrobial Activity: It inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase.
Antimalarial Activity: It interferes with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death.
Anticancer Activity: It binds to DNA and inhibits the activity of topoisomerases, leading to the inhibition of cancer cell proliferation.
類似化合物との比較
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxy group.
Quinoline: The parent compound with a simpler structure.
Uniqueness: Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research .
特性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
3-amino-6-chloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7ClN2O/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,11H2,(H,12,13) |
InChIキー |
XEHDUSBRFAANJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




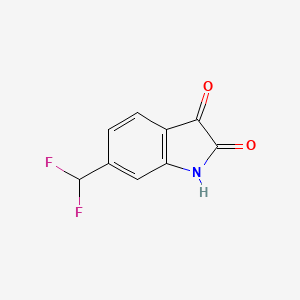


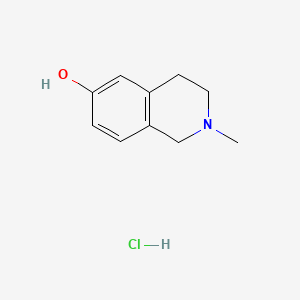
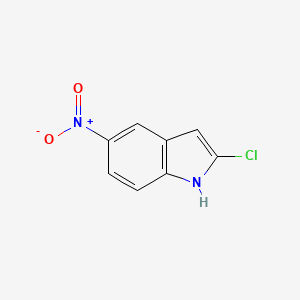
![3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)
![1-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11901010.png)
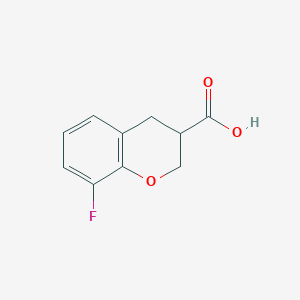
![Furo[3,4-f]quinazoline-7,9-dione](/img/structure/B11901025.png)
